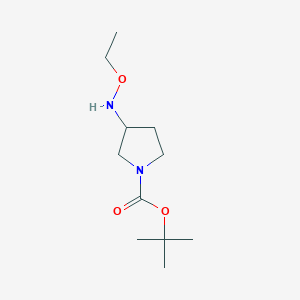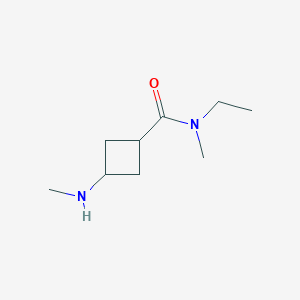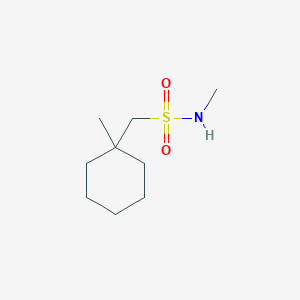
N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide is a chemical compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol . This compound is a sulfonamide derivative, which means it contains a sulfonamide functional group (–SO2NH2) attached to a methylcyclohexyl group. Sulfonamides are known for their wide range of applications in medicinal chemistry and industrial processes.
Méthodes De Préparation
The synthesis of N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with N-methyl-1-methylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve cooling the reaction mixture to maintain a low temperature and prevent side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methyl groups, converting them into carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonamide functional group into various molecules. This can be useful in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the role of sulfonamide groups in enzyme inhibition and protein interactions.
Medicine: Sulfonamide derivatives are known for their antibacterial properties. This compound may be explored for its potential as an antibacterial agent.
Mécanisme D'action
The mechanism of action of N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to enzyme inhibition. This interaction can disrupt the normal function of the enzyme, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide can be compared with other sulfonamide derivatives, such as methanesulfonamide and N-methylmethanesulfonamide. These compounds share similar chemical structures but differ in their substituents and functional groups. The unique structure of this compound, with its methylcyclohexyl group, provides distinct chemical and biological properties that may offer advantages in specific applications .
Similar compounds include:
- Methanesulfonamide
- N-Methylmethanesulfonamide
- N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide
Propriétés
Formule moléculaire |
C9H19NO2S |
|---|---|
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
N-methyl-1-(1-methylcyclohexyl)methanesulfonamide |
InChI |
InChI=1S/C9H19NO2S/c1-9(6-4-3-5-7-9)8-13(11,12)10-2/h10H,3-8H2,1-2H3 |
Clé InChI |
SYCCAGWHFUFFFU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)CS(=O)(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13205741.png)
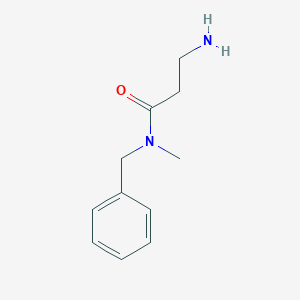
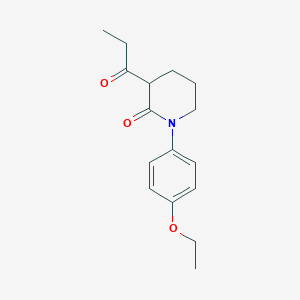
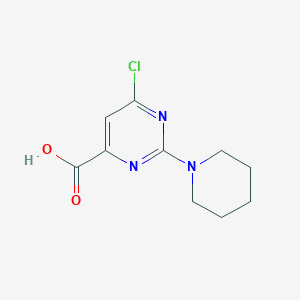
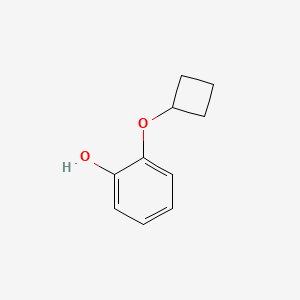
![({4-Fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13205771.png)

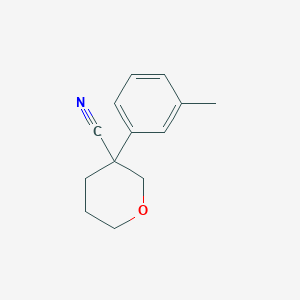
![N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13205782.png)

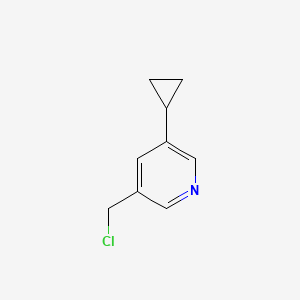
![2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide](/img/structure/B13205804.png)
